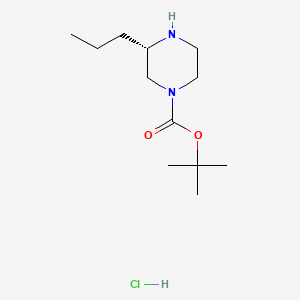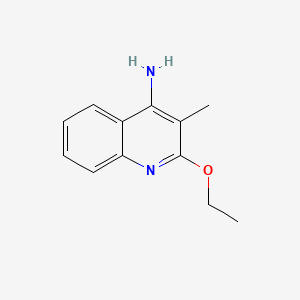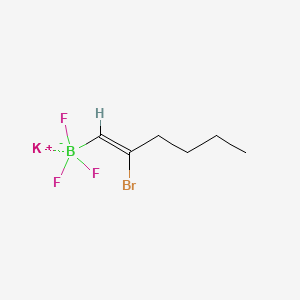
(D-Tyr5)-leuprolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(D-Tyr5)-leuprolide” is also known as "(D-Tyr5)-Gonadorelin" . It is a reference standard from the United States Pharmacopeia (USP) and is used in the pharmaceutical industry for analytical testing . The empirical formula is C55H75N17O13 and its molecular weight is 1182.29 .
Molecular Structure Analysis
The molecular structure of “(D-Tyr5)-leuprolide” is complex, as indicated by its empirical formula C55H75N17O13 . Detailed molecular structure analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Applications De Recherche Scientifique
1. Structural Elucidation and Bioactive Conformation
Leuprolide and its analogues like (D-Tyr5)-leuprolide are potent gonadotropin-releasing hormone (GnRH) agonists used for various hormone-related diseases. Research on their conformational behavior in different solvents has provided insights into their bioactive conformation, which is critical for agonistic activity. Understanding these conformations is valuable, especially since no crystallographic data are available for their receptor, a G protein-coupled receptor (GPCR). Studies have shown that Leuprolide and its analogues adopt a β-turn type I in DMSO-d6 solvent and β-turn type II in D2O solvent, conformations essential for receptor recognition and activation (Laimou et al., 2010).
2. Pharmacokinetics and Drug Delivery
The pharmacokinetic properties of Leuprolide, including its analogues, are a key area of research. Studies have focused on improving these properties, for instance, by conjugating fatty acids with leuprolide for long-term action. This has significantly altered its pharmacokinetics, prolonging absorption time and half-life, which is crucial for therapeutic applications like androgen-deprivation therapy for advanced prostate cancer and treatment of other sex-hormone-related conditions (Seong et al., 2022).
3. Molecular Modeling and Dynamics
Molecular modeling and dynamics studies of Leuprolide and its analogues have provided significant insights into their solution conformations. These studies are crucial for understanding the interactions of these drugs with their receptors, especially in the absence of crystallographic data. Such research aids in the design and development of more effective GnRH analogues for clinical applications (Laimou et al., 2008).
4. Drug Detection and Quantification Methods
Innovative methods for detecting and quantifying Leuprolide in various formulations have been developed. These methods, like fluorescence spectroscopy and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have enhanced the evaluation of drug release and stability in pharmaceutical formulations, contributing significantly to the drug's development and clinical application (Báez-Santos et al., 2016).
5. Novel Applications and Therapeutic Potentials
Research continues to explore new therapeutic applications of Leuprolide and its analogues. These include treatments for a range of disorders beyond traditional hormone-related diseases, potentially extending to conditions like Alzheimer's disease, polycystic ovary syndrome, and others. The discovery of GnRH receptors in non-reproductive tissues, including the human brain, suggests that Leuprolide acetate may act directly via these receptors to modulate function, indicating a broader scope of therapeutic applications (Wilson et al., 2007).
Mécanisme D'action
Target of Action
(D-Tyr5)-Leuprolide, also known as a luteinizing hormone-releasing hormone (LHRH) analogue, primarily targets the LHRH receptors . These receptors play a central role in the control of reproduction by stimulating the release of pituitary luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
Mode of Action
The compound interacts with its targets, the LHRH receptors, by binding to them and stimulating the release of LH and FSH . This interaction results in changes in the hormonal balance, affecting the reproductive system.
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44+,45-,46-,47-,48-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJNRVAKGFPGQ-KWJSFHMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N16O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1209.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(D-Tyr5)-leuprolide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

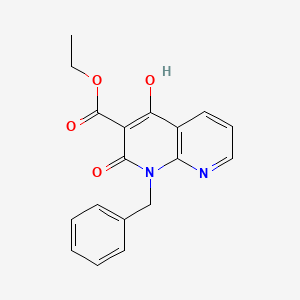
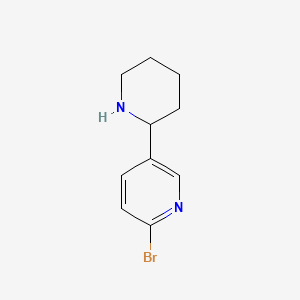
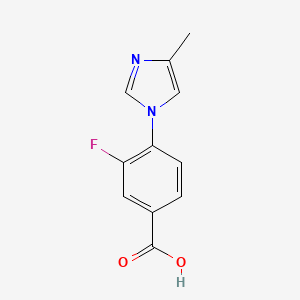
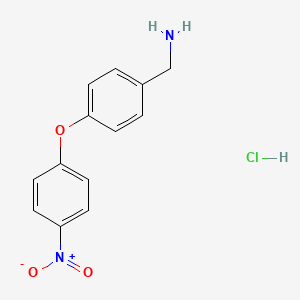



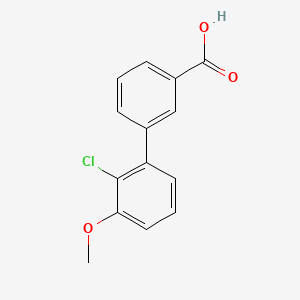
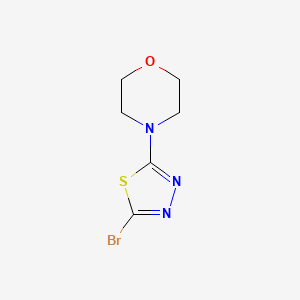
![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)
